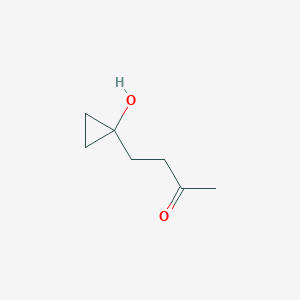

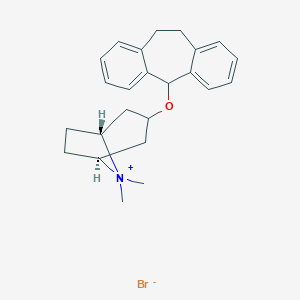

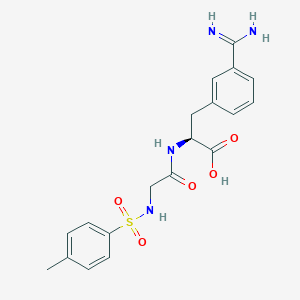

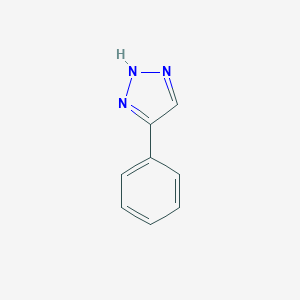

![molecular formula C16H25NO9 B162361 (2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile CAS No. 51771-52-9](/img/structure/B162361.png)

(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile

Vue d'ensemble

Description

Simmondsin is a dietary appetite suppression derived from the Jojoba plant (Simmondsia chinensis). Purified simmondsin from jojoba meal has been shown to decrease food intake in adult rats.

Simmondsin belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Simmondsin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, simmondsin is primarily located in the cytoplasm. Outside of the human body, simmondsin can be found in coffee and coffee products, fats and oils, and nuts. This makes simmondsin a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Antioxidant Properties

Simmondsin has been found to have antioxidant properties. A study investigated the antioxidant properties of simmondsin on fructose-induced oxidative stress in RINm5f beta cells . The study found that simmondsin considerably increased cell viability and insulin secretion, and markedly decreased reactive oxygen species (ROS) production .

Diabetes Management

Simmondsin could potentially be used in the management of diabetes. Hyperglycemia, which occurs during diabetes and insulin resistance, causes oxidative stress by increasing ROS levels, leading to cellular damage . Simmondsin was found to prevent the destruction of RINm5f beta cells induced by hyperglycemia .

Cancer Research

The Private Foundation JOJOBA Research & Development has conducted scientific research into the medicinal properties of the jojoba scrub and its unique simmondsin molecules . While the website does not provide specific details, it suggests that simmondsin molecules derived from the jojoba plant could potentially be used in curing cancer .

Food Restricting Properties

Simmondsin has been found to have food restricting properties without causing the feeling of hunger . This could potentially be used in weight management and obesity treatment.

Phytochemical Research

Simmondsin is one of several potent phytochemicals found in the jojoba plant . Phytochemicals are chemical compounds produced by plants, and they can have various biological effects. As such, simmondsin could potentially be used in a wide range of phytochemical research applications .

Production of Natural Liquid Wax

The jojoba plant, from which simmondsin is derived, is a rich source of natural liquid wax . Therefore, simmondsin could potentially be used in the production of natural liquid wax and related products .

Mécanisme D'action

Simmondsin, also known as (2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile, is a unique molecule found in the Jojoba plant (Simmondsia chinensis). This compound has been the subject of numerous studies due to its potential medicinal properties .

Target of Action

It is known to have an anorexic action, reducing food intake . It is thought to reduce appetite by increasing levels of cholecystokinin , a hormone that induces satiety.

Mode of Action

The exact mode of action of Simmondsin is not entirely understood. It is believed to interact with its targets, leading to changes in the body’s hunger signals. This interaction results in a reduced appetite, making Simmondsin a potential treatment for obesity .

Biochemical Pathways

Simmondsin appears to affect the biochemical pathways related to hunger and satiety. It is thought to increase levels of cholecystokinin, a hormone involved in inducing feelings of fullness . .

Result of Action

The primary result of Simmondsin’s action is a reduction in food intake. In studies, it has been shown to have a more pronounced food intake-reducing effect in obese subjects . Additionally, it has been suggested that Simmondsin may have antioxidant properties .

Action Environment

Simmondsin is derived from the Jojoba plant, which is native to arid and semi-arid areas . The plant’s ability to thrive in harsh environments suggests that Simmondsin may be stable under various environmental conditions.

Propriétés

IUPAC Name |

(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO9/c1-23-9-5-8(7(3-4-17)11(19)15(9)24-2)25-16-14(22)13(21)12(20)10(6-18)26-16/h3,8-16,18-22H,5-6H2,1-2H3/b7-3-/t8-,9+,10-,11+,12-,13+,14-,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURSRHBVYUACKS-LUIBMDKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](/C(=C/C#N)/[C@@H]([C@H]1OC)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does simmondsin affect food intake?

A1: Simmondsin exhibits anorexigenic properties, meaning it reduces food intake. While the exact mechanism is not fully elucidated, research suggests it may involve:

- Interaction with cholecystokinin (CCK) system: Simmondsin's anorexic effect is reversed by devazepide, a peripheral-type cholecystokinin receptor antagonist. [] This suggests involvement of the peripheral CCKA receptors, potentially through the augmentation of satiety signals. []

- Vagus nerve involvement: The anorexic effect of simmondsin is diminished in vagotomized rats, indicating a role for the vagus nerve in mediating its effects. []

- Influence on hormonal regulation: Long-term simmondsin administration in rats has been linked to alterations in thyroid hormone levels, including decreased plasma T3 and T4 concentrations. These changes are likely secondary to reduced food intake. [, ]

Q2: Does simmondsin affect metabolism?

A2: Studies in obese and lean Zucker rats showed that simmondsin, alongside its food intake-reducing effects, influences metabolic parameters. These include:

- Reduced heat production: Both simmondsin treatment and pair-feeding led to a decrease in mean heat production. Interestingly, simmondsin specifically, and not pair-feeding, decreased the diurnal variation in heat production. []

- Altered cholesterol levels: Simmondsin treatment increased plasma total cholesterol levels in both lean and obese Zucker rats, primarily due to an increase in HDL-cholesterol levels. []

- Leptin level reduction: Simmondsin treatment, beyond the reduction caused by decreased food intake, led to a further decrease in blood leptin levels in obese Zucker rats. []

Q3: Does simmondsin have any other biological effects?

A3: Research suggests additional biological activities for simmondsin, including:

- Antifungal activity: Extracts containing simmondsin have shown antifungal activity against plant pathogens, suggesting potential applications as a natural fungicide. []

- Antioxidant properties: Simmondsin exhibits antioxidant properties in vitro, with theoretical calculations supporting its potential as a strong antioxidant. [, ]

- Potential anti-diabetic effects: A novel compound, acarviosine-simmondsin, synthesized by linking acarviosine to simmondsin, displayed both anti-obesity and hypoglycemic activity in mice. []

Q4: What is the molecular formula and weight of simmondsin?

A4: Simmondsin has the molecular formula C19H27NO8 and a molecular weight of 397.42 g/mol.

Q5: How was the structure of simmondsin elucidated?

A5: The structure of simmondsin was determined through various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ]

Q6: Are there any known structural analogues of simmondsin?

A6: Yes, several simmondsin analogues have been identified in jojoba meal, including simmondsin 2'-trans-ferulate, 4-demethylsimmondsin, 4,5-didemethylsimmondsin, and various simmondsin ferulates. [, , , , ]

Q7: Is simmondsin stable under different conditions?

A7: Simmondsin's stability can be affected by factors like pH and temperature. For instance, it degrades in alkaline conditions, as observed during sodium hydroxide treatment. []

Q8: Are there any long-term toxicity concerns associated with simmondsin?

A8: Research on long-term toxicity of simmondsin is limited. Further studies are needed to fully evaluate its safety profile, including potential chronic effects.

Q9: How is simmondsin analyzed and quantified?

A9: Various analytical techniques are used for simmondsin analysis, including:

- High-Performance Liquid Chromatography (HPLC): This method is widely used for separation and quantification of simmondsin and its ferulates in jojoba meal and feed. []

- Gas Chromatography (GC): A capillary gas chromatographic method has been developed for simultaneous determination of simmondsin and its ferulates. []

- Thin Layer Chromatography (TLC): This technique is useful for initial separation and identification of simmondsin and related compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.